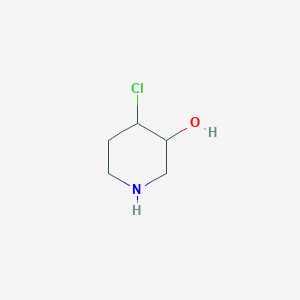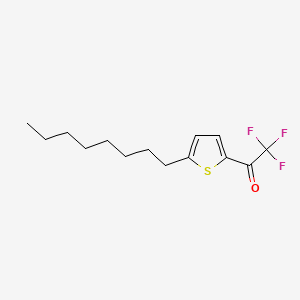
2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone is an organic compound with the molecular formula C14H19F3OS It is a derivative of ethanone, featuring a trifluoromethyl group and an octyl-substituted thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with 5-octylthiophene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 2,2,2-Trifluoro-1-phenylethanone
- 2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanol
Uniqueness
2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone is unique due to its combination of a trifluoromethyl group and an octyl-substituted thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Eigenschaften
Molekularformel |
C14H19F3OS |
|---|---|
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(5-octylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C14H19F3OS/c1-2-3-4-5-6-7-8-11-9-10-12(19-11)13(18)14(15,16)17/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
GBDQXLFWPSHAMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(S1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


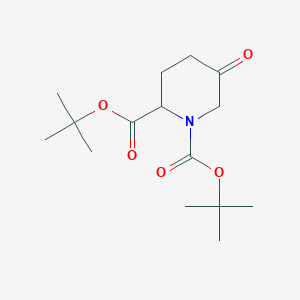
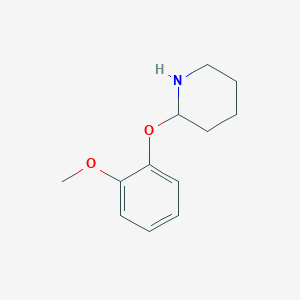
![methyl 2-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate](/img/structure/B14772684.png)
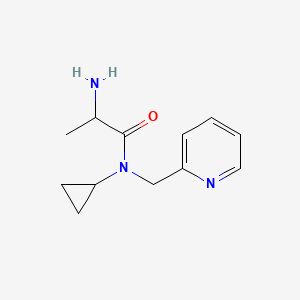
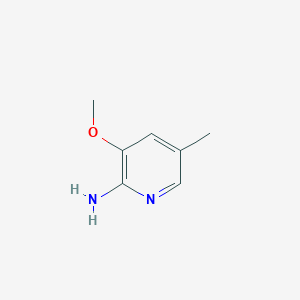
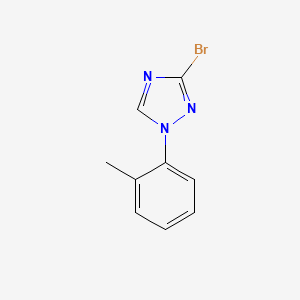
![1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14772702.png)
![(NE)-N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14772708.png)
![2',4'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14772717.png)

![Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate](/img/structure/B14772738.png)

![(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14772750.png)
